molecular formula C10H9ClN4O2S B14387141 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide CAS No. 88422-21-3

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide

Cat. No.: B14387141
CAS No.: 88422-21-3
M. Wt: 284.72 g/mol
InChI Key: HITKBLSCJSDZMQ-UHFFFAOYSA-N
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Description

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a chloro group, a cyano group, and a sulfonamide group attached to the benzimidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide typically involves multiple steps. One common method is the cyclization of o-phenylenediamine with a suitable sulfonyl chloride, followed by the introduction of the chloro and cyano groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and cyano groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
  • 5-Chloro-1H-benzimidazole-1-sulfonamide
  • 2-Cyano-5-chloro-1H-benzimidazole

Uniqueness

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and cyano groups, along with the sulfonamide moiety, makes it a versatile compound with diverse applications.

Properties

CAS No.

88422-21-3

Molecular Formula

C10H9ClN4O2S

Molecular Weight

284.72 g/mol

IUPAC Name

5-chloro-2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c1-14(2)18(16,17)15-9-4-3-7(11)5-8(9)13-10(15)6-12/h3-5H,1-2H3

InChI Key

HITKBLSCJSDZMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C2=C(C=C(C=C2)Cl)N=C1C#N

Origin of Product

United States

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